molecular formula C14H16N2O2S B3004052 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine CAS No. 521318-88-7

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B3004052
CAS No.: 521318-88-7
M. Wt: 276.35
InChI Key: JCEADSNDLXJSOH-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a thiazole core, which is substituted at the 4-position with a 2-methoxyphenyl group. Its molecular formula is C₁₄H₁₅N₂O₂S (molecular weight: 279.35 g/mol) . The compound has been investigated in pharmaceutical research, particularly as a building block for kinase inhibitors and small-molecule therapeutics.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-17-13-5-3-2-4-11(13)12-10-19-14(15-12)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEADSNDLXJSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring. The final step involves the nucleophilic substitution of the thiazole derivative with morpholine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the corresponding dihydrothiazole derivatives .

Scientific Research Applications

Pharmacological Applications

2.1 Anti-inflammatory Activity:
Research has indicated that thiazole derivatives exhibit significant anti-inflammatory properties. A study involving the docking of synthesized thiazole compounds with target proteins (COX-2 and 5-LOX) demonstrated promising results in inhibiting inflammatory pathways . The binding affinities suggest that compounds like 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine could be developed as anti-inflammatory agents.

2.2 Anticancer Activity:
Thiazole derivatives are known for their anticancer potential. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation .

2.3 Antimicrobial Properties:
The compound has also shown antimicrobial activity against various pathogens. The presence of the thiazole ring enhances its ability to penetrate microbial membranes, making it effective against resistant strains .

Case Study 1: Anti-inflammatory Effects

A recent study synthesized several thiazole-based compounds, including derivatives of morpholine, and evaluated their anti-inflammatory effects through in vitro assays. Results indicated that specific substitutions on the thiazole ring significantly enhanced anti-inflammatory activity compared to standard drugs .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of morpholine derivatives where this compound was tested against breast cancer cell lines. The compound exhibited a dose-dependent response in inhibiting cell growth, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
  • Molecular Formula : C₁₃H₁₃ClN₂OS
  • Molecular Weight : 280.77 g/mol
  • Key Features : Replaces the 2-methoxy group with a 4-chloro substituent .
  • Widely used in crystallography studies due to stable synthesis .
4-[4-(3-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
  • Molecular Formula : C₁₄H₁₅FN₂O₂S
  • Molecular Weight : 294.34 g/mol
  • Key Features : Contains both 2-methoxy and 3-fluoro groups.
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Key Features : Replaces the phenyl ring with a dibromoimidazole group.
  • Properties : Structural misassignment (initially reported as 4,5-dibromo) affected NMR spectral data, underscoring the sensitivity of bioactivity to substituent positioning .

Thiazole Core Modifications

4-(4-Bromo-1,3-thiazol-2-yl)morpholine
  • Molecular Formula : C₇H₈BrN₂OS
  • Molecular Weight : 249.13 g/mol
  • Key Features : Bromine at the 4-position of the thiazole.
  • Properties : Serves as a versatile intermediate for Suzuki couplings; high purity (97%) and stability under ambient conditions .
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine Hydrochloride
  • Molecular Formula : C₈H₁₃Cl₂N₂OS
  • Molecular Weight : 265.18 g/mol
  • Key Features : Chloromethyl group enhances reactivity for further functionalization.
  • Properties : Used in prodrug development; hydrochloride salt improves aqueous solubility .

Physicochemical and Stability Profiles

Compound Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų) Stability Notes
Target Compound 279.35 ~2.8* 53.6 Discontinued; possible hydrolytic lability
4-Chlorophenyl Analog 280.77 3.3 53.6 High crystallinity; stable under standard conditions
3-Fluoro-2-Methoxyphenyl Analog 294.34 ~3.1* 53.6 Enhanced metabolic stability due to fluorine
4-Bromo-thiazole Analog 249.13 1.5 53.6 Thermally stable; used in cross-coupling reactions

*Estimated based on structural similarity.

Biological Activity

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a morpholine moiety, which contribute to its pharmacological properties. The thiazole ring is known for its ability to interact with various biological targets, while the morpholine structure enhances membrane permeability, facilitating cellular uptake.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole moiety may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
  • Antimicrobial Activity : This compound has shown significant antimicrobial properties against various pathogens, potentially through disruption of bacterial cell walls or inhibition of metabolic pathways.
  • Antitumor Effects : Similar thiazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, suggesting that this compound may exhibit anticancer properties as well .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

These results indicate that the compound is not only effective in inhibiting bacterial growth but also in killing the pathogens at higher concentrations .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Cell viability assays revealed that it significantly reduces the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects ranged from 5 to 15 µM, indicating promising cytotoxicity against tumor cells while exhibiting low toxicity towards normal cells .

Case Studies

A notable study highlighted the efficacy of this compound in combination with other drugs, demonstrating synergistic effects that enhance overall therapeutic outcomes. For instance, when used alongside Ciprofloxacin or Ketoconazole, the MIC values were significantly reduced, suggesting a potential for combination therapy in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility in organic solvents and low solubility in water. This characteristic may affect its bioavailability and necessitate further formulation studies to improve its pharmacological efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. For example, thiazole ring formation using 2-methoxyphenyl-substituted precursors followed by morpholine coupling under reflux conditions (e.g., ethanol as solvent, 80–90°C, 8–12 hours). Optimization strategies include adjusting catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed steps) and monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Answer : Key techniques include:

  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch ~1500 cm⁻¹, C-S stretch ~1100 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., aromatic protons at δ 7.15–8.02 ppm, morpholine protons at δ 3.17–3.75 ppm) .
  • Mass Spectrometry (Q-TOF-MS) : Verify molecular weight (e.g., observed m/z 505.1711 for a related thiazole-morpholine derivative) .
  • Elemental Analysis : Validate purity (e.g., C, H, N content within ±0.2% of theoretical values) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult safety data sheets for specific hazards (e.g., acute toxicity data) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding interactions of this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) and QSAR studies can predict interactions with target proteins (e.g., carbonic anhydrase isoforms). Use structural analogs (e.g., 4-{4-[(E)-hydrazone]phenyl}morpholine derivatives) to model electronic and steric effects. Density functional theory (DFT) calculations optimize geometries and HOMO-LUMO gaps for reactivity insights .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Answer :

  • Structural Comparisons : Analyze substituent effects (e.g., methoxy vs. nitro groups altering solubility and binding affinity) .
  • Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays).
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities skewing results .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Answer :

  • Process Optimization : Replace batch reactors with flow chemistry for better heat/mass transfer.
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acids) to reduce waste.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

  • Answer :

  • Methoxy Groups : Increase lipophilicity (logP) but reduce aqueous solubility.
  • Morpholine Ring : Enhances basicity (pKa ~7.5) and hydrogen-bonding capacity.
  • Thiazole Core : Stabilizes π-π stacking interactions in protein binding pockets .

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